![molecular formula C24H32N2O4S B2993385 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 922097-54-9](/img/structure/B2993385.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
One research application of sulfonamide derivatives, which may be structurally related to the specified compound, involves the inhibition of carbonic anhydrases. These enzymes are therapeutically relevant for conditions like glaucoma, epilepsy, and cancer. A study by Sapegin et al. (2018) demonstrated that [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition against human carbonic anhydrases due to the presence of an unprotected primary sulfonamide group facilitating ring-forming cascades leading to polycyclic structures (Sapegin et al., 2018).
Antimicrobial and Antifungal Activity
Compounds bearing the benzenesulfonamide moiety have been investigated for their antimicrobial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide groups, demonstrating significant activity against both bacterial and fungal strains. This highlights the potential utility of such compounds in addressing infectious diseases (Hassan, 2013).
Photosensitizers in Photodynamic Therapy
Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yields. These characteristics suggest their applicability as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the role of such compounds in medical applications beyond traditional pharmacology (Pişkin et al., 2020).
Heterocyclic Chemistry and Novel Syntheses
The synthesis of novel heterocyclic compounds using sulfonamide derivatives as starting materials or intermediates is a significant area of research. For instance, Khodairy et al. (2016) utilized 4-toluenesulfonamide for synthesizing novel triazepines, pyrimidines, and azoles, demonstrating the versatility of sulfonamide derivatives in organic synthesis and potential pharmaceutical applications (Khodairy et al., 2016).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-9-26-20-11-10-19(12-21(20)30-13-24(7,8)23(26)27)25-31(28,29)22-17(5)15(3)14(2)16(4)18(22)6/h10-12,25H,9,13H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBULGTPHMIZXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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